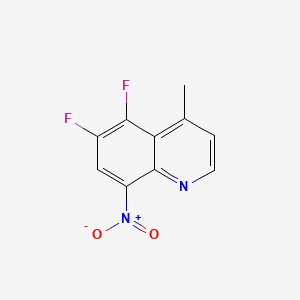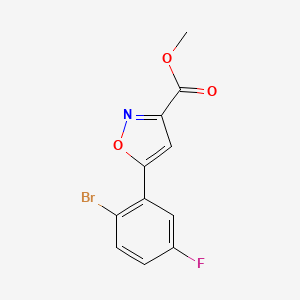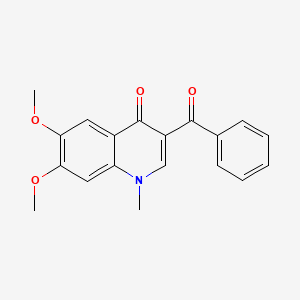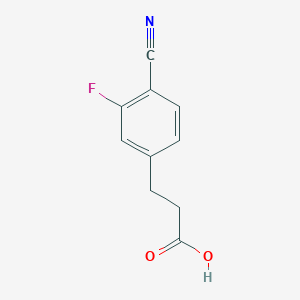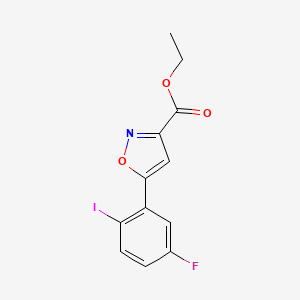
2-Methyl-5-(4-trifluoromethoxyphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 2-amino-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
- 2-Methyl-5-[4-(methoxy)phenyl]oxazole
- 2-Methyl-5-[4-(fluoromethoxy)phenyl]oxazole
Uniqueness
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
Propiedades
Fórmula molecular |
C11H8F3NO2 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
2-methyl-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H8F3NO2/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3 |
Clave InChI |
RKWUDBXBKOWYHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(O1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


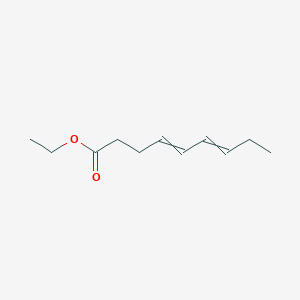

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

